Piperonyl N-(3-chlorophenyl)carbamate
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Overview
Description
Piperonyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . It is known for its unique structure, which includes a piperonyl group and a 3-chlorophenyl group connected by a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperonyl N-(3-chlorophenyl)carbamate typically involves the reaction of piperonyl chloride with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Piperonyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenols.
Scientific Research Applications
Piperonyl N-(3-chlorophenyl)carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of Piperonyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Isopropyl N-(3-chlorophenyl)carbamate (CIPC): Used as a sprout suppressant in potatoes.
1-(3-chlorophenyl)piperazine (mCPP): A psychoactive drug with stimulant properties.
Uniqueness
Piperonyl N-(3-chlorophenyl)carbamate is unique due to its specific combination of the piperonyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. Unlike CIPC, which is primarily used in agriculture, this compound has broader applications in scientific research and potential pharmaceutical uses .
Properties
CAS No. |
7077-87-4 |
---|---|
Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H12ClNO4/c16-11-2-1-3-12(7-11)17-15(18)19-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
InChI Key |
IKKXBSYOWIROCO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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